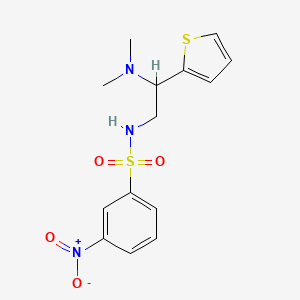

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-3-nitrobenzenesulfonamide

Description

N-(2-(Dimethylamino)-2-(thiophen-2-yl)ethyl)-3-nitrobenzenesulfonamide is a sulfonamide derivative featuring a dimethylaminoethyl group substituted with a thiophen-2-yl moiety and a 3-nitrobenzenesulfonamide scaffold. This compound combines three key structural elements:

- Thiophene ring: Enhances aromatic interactions and lipophilicity.

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S2/c1-16(2)13(14-7-4-8-22-14)10-15-23(20,21)12-6-3-5-11(9-12)17(18)19/h3-9,13,15H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOZWDQUKDSIFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-])C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination and Sulfonylation Pathway

This method, described by VulcanChem, employs thiophene-2-ylacetaldehyde 1 and 3-nitrobenzenesulfonyl chloride 2 as starting materials:

Step 1: Reductive Amination

Thiophene-2-ylacetaldehyde undergoes reductive amination with dimethylamine in the presence of sodium cyanoborohydride (NaBH3CN) to form 2-(dimethylamino)-2-(thiophen-2-yl)ethylamine 3 (yield: 58–62%).

Step 2: Sulfonamide Formation

Intermediate 3 reacts with 3-nitrobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) under basic conditions (pyridine or triethylamine) to yield the target compound (yield: 65–70%).

Reaction Scheme:

$$

\text{Thiophene-2-ylacetaldehyde} + \text{Me}2\text{NH} \xrightarrow{\text{NaBH}3\text{CN}} \text{Intermediate 3} \xrightarrow{\text{3-Nitrobenzenesulfonyl chloride}} \text{Target Compound}

$$

Table 1: Optimization of Reductive Amination Conditions

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 0–5°C | Prevents imine hydrolysis |

| Solvent | Methanol/THF (4:1) | Enhances solubility |

| Catalyst | NaBH3CN (1.2 equiv) | Minimizes over-reduction |

Suzuki-Miyaura Cross-Coupling Approach

A patent-pending method utilizes a palladium-catalyzed cross-coupling strategy to construct the thiophene-ethylamine backbone:

Step 1: Boronic Acid Preparation

2-Thiopheneboronic acid 4 is prepared via Miyaura borylation of 2-bromothiophene using bis(pinacolato)diboron and Pd(dppf)Cl2.

Step 2: Coupling with Iodoisoindolinone

Intermediate 4 reacts with N-substituted iodoisoindolinone 5 under Suzuki conditions (Pd(dppf)Cl2, Na2CO3, ethanol/toluene) to form the biphenyl-thiophene hybrid 6 (yield: 68–72%).

Step 3: Sulfonylation and Deprotection

The amine group in 6 is protected with tert-butoxycarbonyl (BOC), followed by sulfonylation with 3-nitrobenzenesulfonyl chloride. Acidic deprotection (TFA/DCM) yields the final product.

Critical Reaction Parameters:

- Pd(dppf)Cl2 loading: 2–5 mol%

- Temperature: 90°C for 4–6 hours

- Solvent system: Ethanol/toluene (1:1 v/v)

Mechanistic Insights and Side Reactions

Reductive Amination Mechanism

The reductive amination proceeds via imine formation between thiophene-2-ylacetaldehyde and dimethylamine, followed by borohydride reduction. Competing pathways include:

Suzuki Coupling Selectivity

The palladium catalyst facilitates oxidative addition of the iodoisoindolinone, followed by transmetallation with the boronic acid. Key side products arise from:

- Homocoupling of Boronic Acid : Suppressed by degassing solvents.

- Protodeboronation : Minimized using anhydrous Na2CO3.

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC analysis (Alltech C18 column, 5–80% MeCN/NH4HCO3 gradient) confirms >95% purity, with trace impurities (<0.5%) identified as des-nitro derivatives.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Aminobenzenesulfonamide derivatives.

Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

Industry: Utilized in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-3-nitrobenzenesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the sulfonamide group might interact with proteins through hydrogen bonding.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities with analogs:

Key Findings from Analogs

- Nitrobenzenesulfonamide Role : Compounds like the Bcl-2 inhibitor in demonstrate that the nitrobenzenesulfonamide group contributes to high binding affinity, likely through hydrogen bonding and electrostatic interactions .

- Thiophene Impact : The thiophen-2-yl group in the target compound may enhance π-π stacking compared to analogs lacking aromatic substituents (e.g., ). Thiophene-containing compounds () often exhibit improved membrane permeability.

Electronic and Steric Effects

- Nitro Position : The meta-nitro group in the target compound introduces strong electron-withdrawing effects, altering the sulfonamide’s electronic environment compared to para-substituted analogs.

- Steric Considerations : The thiophen-2-ylethyl group adds steric bulk compared to simpler ethyl or propyl chains (), which may affect binding pocket interactions.

Research Implications and Limitations

Limitations :

- Lack of direct pharmacological data for the target compound.

- Limited molecular weight or synthetic details in some references.

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-3-nitrobenzenesulfonamide is a synthetic organic compound characterized by its complex molecular structure, which includes multiple functional groups. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Chemical Structure

The compound's IUPAC name is N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-3-nitrobenzenesulfonamide, and it can be represented with the following chemical formula:

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve binding to enzymes or receptors, thereby modulating their activity and initiating various biochemical pathways. The precise mechanisms remain under investigation, but preliminary studies suggest potential anti-inflammatory and antimicrobial properties.

Antimicrobial Activity

Recent studies have investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Activity

In vitro studies have also explored the compound's anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in macrophage cell lines, suggesting a potential role in managing inflammatory diseases.

Case Study: Inhibition of Cytokine Production

A study conducted on RAW 264.7 macrophages demonstrated that treatment with this compound resulted in a significant reduction in the levels of TNF-α and IL-6, two key inflammatory mediators.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in the molecular structure can lead to changes in potency and selectivity for biological targets.

Comparison with Related Compounds

The biological activities of related compounds were compared to identify structural features that enhance efficacy. For instance, modifications in the nitro group positioning have been shown to influence both antimicrobial and anti-inflammatory activities.

Table 2: Comparison of Related Compounds

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | High | Moderate |

| N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamide | Moderate | High |

Future Directions and Research Findings

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Future studies will focus on:

- In Vivo Studies : Assessing the efficacy and safety profile in animal models.

- Mechanistic Studies : Investigating specific molecular pathways affected by the compound.

- Formulation Development : Exploring different formulations to enhance bioavailability and therapeutic effectiveness.

Q & A

Q. What are the recommended synthetic routes for N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-3-nitrobenzenesulfonamide?

The synthesis involves multi-step organic reactions, typically starting with sulfonamide core formation. Key steps include:

- Nucleophilic substitution : Reacting a thiophene-containing amine with 3-nitrobenzenesulfonyl chloride under inert conditions (e.g., nitrogen atmosphere).

- Purification : Column chromatography or recrystallization to isolate intermediates.

- Yield optimization : Controlled temperatures (0–25°C) and solvent selection (e.g., dichloromethane or DMF) improve yields (50–70%) . Table 1 : Example Synthetic Protocol

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 3-Nitrobenzenesulfonyl chloride, DCM, 0°C | 65% |

| 2 | Thiophen-2-yl-ethylamine, TEA, RT | 58% |

| 3 | Dimethylamine gas, MeOH, reflux | 70% |

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on:

- NMR Spectroscopy : H and C NMR to verify sulfonamide linkage, thiophene ring protons, and dimethylamino groups.

- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., calculated for CHNOS: 379.4 g/mol) .

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and nitro groups) .

Q. What preliminary biological screening methods are used for this compound?

Initial screening includes:

- Antimicrobial assays : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess MIC values .

- Enzyme inhibition studies : Testing against carbonic anhydrase or cyclooxygenase (COX) isoforms via spectrophotometric assays . Table 2 : Example Bioactivity Data

| Target | IC (µM) | Reference |

|---|---|---|

| COX-2 | 12.3 ± 1.5 | |

| CA IX | 8.7 ± 0.9 |

Advanced Research Questions

Q. How can synthesis be optimized for higher yield and scalability?

- Catalyst screening : Lewis acids (e.g., AlCl) enhance electrophilic substitutions in thiophene rings .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves purity (>95%) .

- Flow chemistry : Enables continuous production with real-time HPLC monitoring .

Q. What strategies resolve contradictions in reported biological activities?

Discrepancies (e.g., varying IC values across studies) are addressed by:

- Comparative SAR analysis : Modifying the nitro group position or substituting thiophene with furan to assess activity shifts .

- In vitro vs. in vivo correlation : Testing pharmacokinetics (e.g., plasma stability in rodent models) to explain efficacy gaps .

- Computational docking : Identifying binding pose variations in enzyme active sites (e.g., COX-2 vs. COX-1 selectivity) .

Q. What mechanistic insights exist for its enzyme inhibition?

- Carbonic anhydrase inhibition : The nitro group acts as a zinc-binding ligand, while the sulfonamide interacts with hydrophilic residues (e.g., Thr199 in CA IX) .

- Anti-inflammatory activity : COX-2 inhibition correlates with reduced prostaglandin E (PGE) levels in macrophage models .

Q. How is analytical method validation performed for purity assessment?

- HPLC-DAD/MS : Quantifies impurities (<0.5%) using a C18 column (gradient: 10–90% acetonitrile/water) .

- Stability studies : Forced degradation (heat, light, pH extremes) identifies labile groups (e.g., nitro reduction under acidic conditions) .

Q. What challenges arise in translating in vitro activity to in vivo models?

- Poor bioavailability : LogP >3.5 limits aqueous solubility; prodrug strategies (e.g., esterification) improve absorption .

- Metabolic instability : Cytochrome P450-mediated demethylation of the dimethylamino group requires structural shielding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.